methanethione](/img/structure/B12475217.png)
[4-(Benzyloxy)phenyl](piperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE is a complex organic compound with a unique structure that includes a piperidine ring, a benzyloxy group, and a benzenecarbothioyl moiety
Preparation Methods
The synthesis of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
Attachment of the Benzenecarbothioyl Moiety:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzenecarbothioyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE involves its interaction with specific molecular targets. The benzenecarbothioyl group can interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other proteins, affecting their function.
Comparison with Similar Compounds
Similar compounds to 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE include:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar piperidine ring and benzyloxy group but differs in the carboxylic acid moiety.
N-Cbz-piperidine-4-carboxylic acid: Another similar compound with a piperidine ring and benzyloxycarbonyl group.
The uniqueness of 1-[4-(BENZYLOXY)BENZENECARBOTHIOYL]PIPERIDINE lies in its benzenecarbothioyl group, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H21NOS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C19H21NOS/c22-19(20-13-5-2-6-14-20)17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 |
InChI Key |
ZFVONRLCKFAKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12475150.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12475156.png)
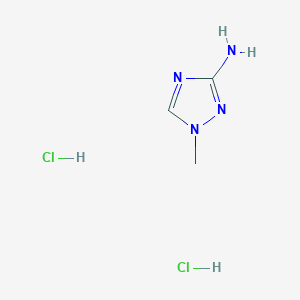
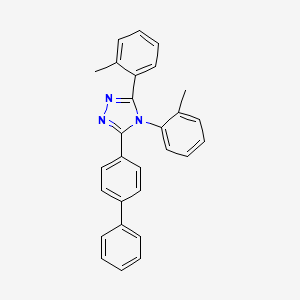
![N-[4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12475170.png)
![1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475175.png)
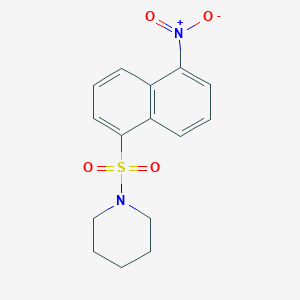
![N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B12475190.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine](/img/structure/B12475201.png)
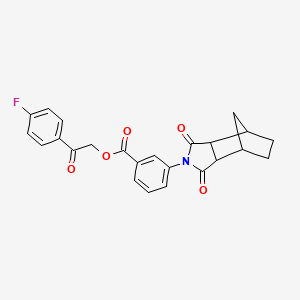
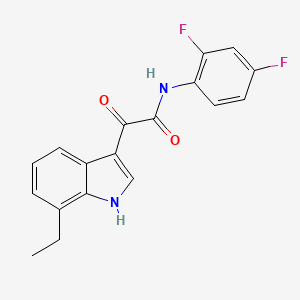
![4-{[2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenoxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12475218.png)
